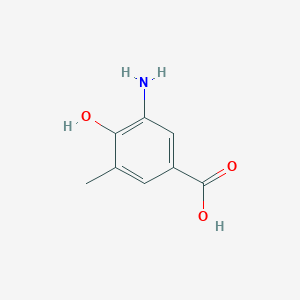

3-Amino-4-hydroxy-5-methylbenzoic acid

Description

Historical Context of Substituted Benzoic Acid Derivatives in Chemical Research

The story of substituted benzoic acids begins with the discovery of benzoic acid itself in the 16th century, first isolated through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.orgchemeurope.com However, it wasn't until 1832 that its structure was determined by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.orgchemeurope.com A pivotal moment in its application came in 1875 when Salkowski identified its antifungal properties, paving the way for its use as a preservative. newworldencyclopedia.orgchemeurope.com

Early industrial production methods, such as the reaction of benzotrichloride (B165768) with calcium hydroxide, often yielded products with chlorinated impurities. chemeurope.com The modern, more environmentally sound commercial synthesis involves the partial oxidation of toluene (B28343) using cobalt or manganese naphthenates as catalysts. wikipedia.orgchemeurope.com

Benzoic acid and its derivatives, compounds where the benzene (B151609) ring or the carboxyl group are modified, quickly became fundamental building blocks in synthetic chemistry. britannica.com Their versatility has made them indispensable as precursors for a vast array of products, including dyes, medicinal compounds, plastics, and insect repellents. britannica.compreprints.org The strategic placement of substituents like amino (-NH₂), hydroxyl (-OH), and methyl (-CH₃) groups on the benzoic acid ring profoundly alters the molecule's physical and chemical properties, allowing chemists to fine-tune its function for specific applications.

Contemporary Relevance of 3-Amino-4-hydroxy-5-methylbenzoic Acid in Advanced Organic Chemistry

While direct research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential in advanced organic chemistry. The relevance of a molecule can often be inferred from its structural motifs and the known applications of its close analogs.

The aminobenzoic acid framework is a cornerstone in medicinal chemistry, forming the basis for many pharmaceutical agents. preprints.orgnih.gov Similarly, hydroxybenzoic acids are prevalent in nature and are known for their biological activities. mdpi.com The specific arrangement of an amino group, a hydroxyl group, and a methyl group on the benzene ring in this compound would create a unique electronic and steric profile, making it a potentially valuable and highly functionalized building block for synthesizing complex molecules.

The contemporary relevance is underscored by examining its structural relatives:

3-Amino-4-hydroxybenzoic acid (3,4-AHBA) : This close analog is a crucial intermediate in the synthesis of azo and thioxine dyes. google.com More recently, it has gained attention as a monomer for producing ultra-thermoresistant bioplastics from renewable resources like lignocellulosic biomass. nih.gov

3-Amino-5-hydroxybenzoic acid : This isomer is a naturally occurring amino acid that serves as a key biogenetic precursor in the biosynthesis of several important classes of antibiotics, including ansamycins and mitomycins. nih.govresearchgate.net

3-Amino-4-hydroxybenzenesulfonamide : A related structure that contains the 3-amino-4-hydroxy-phenyl moiety, it serves as a versatile scaffold for developing new therapeutic agents, including carbonic anhydrase inhibitors. nih.gov

The established utility of these similar compounds strongly suggests that this compound could be a target for synthetic chemists aiming to create novel polymers, bioactive compounds, or specialized organic materials.

Overview of Current Research Trajectories and Gaps for this compound

The primary gap in the scientific literature is the lack of fundamental research into this compound. There is a clear opportunity for foundational studies to characterize this compound fully.

Potential Research Trajectories:

Novel Synthesis Routes : Developing efficient, high-yield, and environmentally friendly methods for its synthesis would be the first critical step. Research could draw inspiration from patented methods for its analogs, such as the multi-step synthesis of 3,4-AHBA from 3-nitro-4-chlorobenzoic acid. google.comgoogle.com

Polymer Chemistry : Following the precedent set by 3,4-AHBA, a significant research trajectory would be to investigate the potential of this compound as a monomer. The additional methyl group, compared to 3,4-AHBA, could modify the properties of resulting polymers, potentially leading to new high-performance materials with unique thermal or mechanical characteristics.

Medicinal Chemistry : The molecule's trisubstituted pattern makes it an attractive scaffold for creating libraries of new compounds to be screened for biological activity. Research could focus on derivatizing the carboxylic acid, amino, or hydroxyl groups to explore structure-activity relationships for potential new drugs.

Identified Research Gaps:

Synthesis and Characterization : No optimized synthesis has been reported in the literature.

Physicochemical Properties : There is no published experimental data on its fundamental properties such as melting point, solubility, or spectral data.

Biological Activity : Its potential as a bioactive molecule is entirely unexplored. No studies have investigated its efficacy in any biological system.

The table below presents the physical properties of several related isomers, illustrating how minor changes in substituent placement can affect molecular properties. The absence of data for this compound highlights a clear gap in the chemical literature.

Interactive Table: Physicochemical Properties of Substituted Benzoic Acid Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 1571-72-8 | 208 (dec.) sigmaaldrich.com |

| 3-Amino-4-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 2458-12-0 | 164-168 sigmaaldrich.com |

| 3-Amino-5-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 2305-37-5 | Data not available |

| 4-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 2486-70-6 | Data not available |

| 3-Amino-5-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 586-29-8 | Data not available |

| This compound | C₈H₉NO₃ | 167.16 | Not assigned | Data not available |

dec. = decomposes

The synthesis of these compounds often involves multi-step processes, as exemplified by the preparation of 3-Amino-4-hydroxybenzoic acid.

Interactive Table: Example Synthesis Route for a Related Compound

| Target Compound | Starting Material | Key Reaction Steps | Reference |

| 3-Amino-4-hydroxybenzoic acid | 4-Hydroxy-3-nitrobenzoic acid | Reduction of the nitro group using reagents like tin(II) chloride in hydrochloric acid. | chemicalbook.com |

| 3-Amino-4-hydroxybenzoic acid | 3-Nitro-4-chlorobenzoic acid | 1. Reaction with NaOH to replace chlorine with a hydroxyl group. 2. Catalytic hydrogenation (e.g., using a Pd/carbon catalyst) to reduce the nitro group. | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIONRAIHIPQSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Preparation of 3 Amino 4 Hydroxy 5 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for 3-Amino-4-hydroxy-5-methylbenzoic Acid

A retrosynthetic analysis of this compound suggests a logical pathway for its synthesis. The primary disconnection involves the amino group, which can be introduced via the reduction of a nitro group. This leads to the key intermediate, 3-nitro-4-hydroxy-5-methylbenzoic acid.

Further disconnection of the nitro group through a nitration reaction points to 4-hydroxy-3-methylbenzoic acid (also known as 4,3-cresotic acid) as a plausible starting material. This starting material is commercially available and provides the basic carbon skeleton with the hydroxyl, methyl, and carboxyl groups in the correct relative positions. The regioselectivity of the nitration step is crucial and is directed by the existing substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the methyl group is also an activating ortho-, para-director. The carboxylic acid group is a deactivating meta-director. The combined directing effects of these groups favor the introduction of the nitro group at the position ortho to the powerful hydroxyl group and meta to the carboxyl group, leading to the desired 3-nitro intermediate.

Classical and Novel Approaches in the Total Synthesis of this compound

The total synthesis of this compound can be primarily achieved through a two-step process involving nitration followed by reduction.

Regioselective Functionalization Strategies

The key to the synthesis is the regioselective nitration of 4-hydroxy-3-methylbenzoic acid. The hydroxyl group is the most powerful activating group, strongly directing electrophilic substitution to the positions ortho and para to it. In this case, the para position is already occupied by the carboxyl group. The methyl group also directs ortho and para. The position ortho to the hydroxyl group and meta to the carboxyl group is electronically favored for nitration. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, can be employed. Careful control of reaction conditions, such as temperature and concentration of reagents, is necessary to achieve mono-nitration and avoid side reactions.

The subsequent step is the reduction of the nitro group to an amino group. A variety of reducing agents can be used for this transformation. Classical methods include the use of metals in acidic media (e.g., tin and hydrochloric acid). However, catalytic hydrogenation is a more common and cleaner method.

Exploration of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated and improved based on the principles of green chemistry. Key areas of focus include the use of safer solvents, minimization of waste, and the use of catalytic reagents.

In the nitration step, traditional methods often use a large excess of strong acids, leading to significant acid waste. The exploration of alternative nitrating agents or solvent-free conditions could improve the environmental footprint of this step.

For the reduction of the nitro group, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a greener alternative to stoichiometric metal reductants. This method offers high atom economy and the catalyst can often be recovered and reused. The use of hydrogen as a reductant results in water as the only byproduct.

Below is a table summarizing the green chemistry metrics for a hypothetical two-step synthesis.

| Metric | Nitration Step | Reduction Step | Overall Process |

| Atom Economy | Moderate | High | Moderate |

| E-Factor | High | Low | Moderate |

| Process Mass Intensity (PMI) | High | Moderate | High |

| Solvent Selection | Acetic Acid/Sulfuric Acid (Hazardous) | Ethanol/Water (Greener) | Mixed |

| Catalyst Use | Stoichiometric Acid | Catalytic (Pd/C) | Mixed |

Development of Catalytic Systems for Enhanced Yields and Selectivity of this compound

The efficiency of the synthesis of this compound is highly dependent on the catalytic systems employed, particularly in the reduction of the nitro intermediate. Palladium on carbon is a widely used and effective catalyst for this transformation. Research in this area focuses on improving the activity, selectivity, and reusability of these catalysts.

The choice of catalyst support, metal loading, and reaction conditions (temperature, pressure, and solvent) can all impact the yield and purity of the final product. For instance, the use of bimetallic catalysts or catalysts with modified supports could offer enhanced performance. In some cases, transfer hydrogenation, which uses a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst, can be an alternative to using gaseous hydrogen.

The following table presents a comparison of different catalytic systems for the reduction of aromatic nitro compounds.

| Catalyst | Reductant | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |

| 5% Pd/C | H₂ | Ethanol | 25-50 | 1-5 | >95 |

| 10% Pd/C | H₂ | Methanol (B129727) | 25 | 1 | >98 |

| Raney Nickel | H₂ | Ethanol | 50-100 | 10-50 | 90-95 |

| PtO₂ | H₂ | Acetic Acid | 25 | 1 | >95 |

| Fe/HCl | - | Water/Ethanol | 80-100 | - | 85-95 |

Chemo-Enzymatic and Biocatalytic Routes to this compound

Chemo-enzymatic and biocatalytic methods offer promising alternatives to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. For the synthesis of this compound, several biocatalytic approaches could be envisioned.

One possibility is the enzymatic amination of a suitable precursor. For example, a transaminase enzyme could potentially convert a keto acid derivative into the corresponding amino acid. Alternatively, an ammonia lyase could catalyze the addition of ammonia to a precursor with a double bond.

Another approach could involve the use of hydroxylase enzymes. A monooxygenase could be used to introduce the hydroxyl group regioselectively onto a pre-functionalized aromatic ring. While specific enzymes for the direct synthesis of this compound may not be readily available, enzyme engineering and screening of microbial sources could lead to the development of novel biocatalysts for this purpose.

A microbial production route for the non-methylated 3-amino-4-hydroxybenzoic acid has been reported using a recombinant Corynebacterium glutamicum. This suggests that engineering metabolic pathways in microorganisms could be a viable strategy for the sustainable production of this class of compounds.

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and consideration of scale-up factors.

For the nitration step, heat management is a critical safety concern due to the exothermic nature of the reaction. On a large scale, efficient cooling systems are necessary to prevent thermal runaways. The rate of addition of the nitrating agent must be carefully controlled. Continuous flow reactors can offer significant advantages for nitration reactions, providing better temperature control and improved safety.

In the catalytic hydrogenation step, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the solid catalyst. The choice of reactor (e.g., stirred tank reactor, fixed-bed reactor) will depend on the scale of production. Catalyst filtration and recovery are also important considerations for process efficiency and cost-effectiveness.

Process analytical technology (PAT) can be implemented to monitor key reaction parameters in real-time, ensuring consistent product quality and process safety. The purification of the final product, likely through crystallization, will also need to be optimized to achieve the desired purity specifications.

Stereoselective Synthesis of Chiral Analogs of this compound (if applicable)

As this compound is an achiral molecule, it does not have enantiomers, and therefore, stereoselective synthesis to produce a single enantiomer is not applicable.

However, the synthesis of chiral analogs of this compound, where chirality is introduced through modification of the molecule (e.g., by the addition of a chiral center), would necessitate the use of stereoselective synthetic methods. At present, a review of the scientific literature does not indicate established methods for the stereoselective synthesis of chiral analogs of this compound. The development of such synthetic routes would likely draw upon established methodologies for the stereoselective synthesis of other chiral amino acids, which include techniques such as the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

Chemical Reactivity and Mechanistic Transformations of 3 Amino 4 Hydroxy 5 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions of 3-Amino-4-hydroxy-5-methylbenzoic Acid

Electrophilic aromatic substitution (EAS) on this molecule is heavily influenced by the powerful activating -OH and -NH₂ groups. The most probable sites for electrophilic attack are the positions ortho and para to these groups. Given the existing substitution pattern, the C6 position (ortho to the hydroxyl and meta to the amino) and the C2 position (ortho to the amino and meta to the hydroxyl) are the most electronically enriched and sterically accessible sites.

A key example of EAS in a closely related system is the nitration of a protected derivative. In the synthesis of an intermediate for Telmisartan (B1682998), methyl 4-butyrylamino-3-methylbenzoate was successfully nitrated. nih.gov The amino group was first acylated to an amide to moderate its reactivity and prevent oxidation. The subsequent nitration with fuming nitric acid in sulfuric acid occurred at the position ortho to the activating methyl group and meta to the deactivating ester, yielding methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. nih.govresearchgate.net

For this compound itself, direct nitration would likely lead to oxidation and complex product mixtures. masterorganicchemistry.com Therefore, protection of the activating amino and hydroxyl groups is a common strategy. The reaction proceeds via the formation of a highly reactive nitronium ion (NO₂⁺) from nitric and sulfuric acid, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.comchemguide.co.uk

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Probable Position of Substitution | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | C2 or C6 | Strong activation and directing influence from -OH and -NH₂ groups. nih.govmasterorganicchemistry.com |

| Br₂/FeBr₃ (Bromination) | C2 or C6 | The electron-rich ring is highly susceptible to halogenation. |

Nucleophilic Additions and Substitutions Involving the Carboxyl, Amino, and Hydroxyl Functional Groups of this compound

The functional groups of the title compound readily participate in nucleophilic reactions.

Carboxyl Group: The carboxylic acid can undergo Fischer esterification when refluxed with an alcohol (e.g., methanol) under acidic catalysis (e.g., SOCl₂ or H₂SO₄) to form the corresponding ester, such as methyl 3-amino-4-hydroxy-5-methylbenzoate. chemicalbook.comnist.gov It can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which can then react with amines to form amides.

Amino Group: The primary amino group is nucleophilic and can be readily acylated. For instance, it reacts with acyl chlorides like butyryl chloride to form the corresponding N-acyl derivative. This reaction is often used as a protective strategy to prevent the amino group from undergoing unwanted side reactions during subsequent synthetic steps like nitration. nih.govresearchgate.net

Hydroxyl Group: The hydroxyl group can be alkylated to form ethers, for example, through the Williamson ether synthesis, where it is first deprotonated with a strong base to form a phenoxide ion, followed by reaction with an alkyl halide.

Oxidation and Reduction Chemistry of this compound and its Derivatives

The redox chemistry of this molecule is rich, owing to the presence of the oxidizable aminophenol core and the potential for reducing precursors.

Reduction: this compound is commonly synthesized via the reduction of a nitro precursor. For example, the related compound 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid methyl ester can be reduced to its corresponding amine using catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. nih.gov Other established methods for reducing aromatic nitro groups to amines include the use of metals in acidic media (like tin or iron with HCl) or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel. google.comsciencemadness.orggoogle.comgoogle.com

Table 2: Conditions for Reduction of Aromatic Nitro Precursors

| Precursor | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid methyl ester | H₂ (5 bar), Pd/C (10%) in Methanol (B129727) | Methyl 3-amino-4-butyrylamino-5-methylbenzoate | nih.gov |

| 3-nitro-4-hydroxybenzoic acid | H₂, Pd/C in H₂O/HCl | 3-Amino-4-hydroxybenzoic acid | google.com |

Oxidation: The aminophenol structure is susceptible to oxidation. Electrochemical studies on aminophenol isomers show they can be oxidized to form quinone-imine species, which may subsequently polymerize. ua.es The oxidation of p-aminophenol, for example, can lead to the formation of complex colored dyes through the coupling of multiple molecules. acs.orgrsc.org The enzymatic oxidation of 2-aminophenols by tyrosinase is also a known transformation, highlighting the molecule's potential role in biological redox processes. nih.gov For this compound, oxidation would likely initiate at the electron-rich aminophenol moiety, potentially leading to quinoidal structures or polymeric materials, depending on the oxidant and reaction conditions.

Transition Metal-Catalyzed Coupling and Functionalization Reactions of this compound

Transition-metal catalysis offers powerful tools for modifying the aromatic core or its functional groups. While direct C-H functionalization is possible, reactions often proceed from a halogenated derivative.

A relevant example is found in the synthesis of a key intermediate for Telmisartan, where N-(4-bromo-2-methylphenyl)butanamide undergoes a palladium-catalyzed carbonylation reaction with carbon monoxide and methanol to install a methyl ester group, forming methyl N-butyryl-4-amino-3-methylbenzoate. google.com

The title compound or its derivatives could potentially participate in a variety of cross-coupling reactions:

Suzuki Coupling: A brominated or iodinated derivative could be coupled with a boronic acid to form a C-C bond.

Buchwald-Hartwig Amination: The amino group could be used to form C-N bonds with aryl halides, or a halogenated derivative could be coupled with other amines.

Chan-Lam Coupling: Copper-catalyzed coupling of the amino group with boronic acids provides another route to C-N bond formation. nih.gov

C-S Coupling: Nickel- and copper-catalyzed reactions are known to form C-S bonds between aryl halides and thiols, suggesting a pathway for introducing sulfur-containing functionalities. researchgate.net

These reactions typically require the conversion of one of the molecule's existing functional groups into a suitable coupling partner, such as a halide or a boronic ester.

Rearrangement Reactions and Tautomerism Studies of this compound

Tautomerism: this compound can exist in different tautomeric forms.

Zwitterionic Form: In aqueous solution, an intramolecular proton transfer can occur from the acidic carboxyl group to the basic amino group, forming a zwitterion. The prevalence of this form is pH-dependent. sciencemadness.org

Keto-Enol Tautomerism: The phenol (B47542) group can theoretically exhibit keto-enol tautomerism, existing in equilibrium with a cyclohexadienone form, although the aromatic phenol form is overwhelmingly favored due to its inherent stability.

Rearrangement Reactions: While no large-scale rearrangements of the carbon skeleton are common under typical conditions, studies on related ionized aminophenol clusters have revealed possibilities for intramolecular rearrangements. In mass spectrometry experiments, ionized 4-aminophenol (B1666318) clustered with a water molecule can undergo a rearrangement from an O-H···OH₂ hydrogen-bonded structure to a N-H···OH₂ arrangement upon energetic activation. aip.orgaip.orgnih.gov Such rearrangements are highly specific to the gas phase and conditions of high excess energy but provide insight into the molecule's intrinsic bonding flexibility. The Bamberger rearrangement, which converts phenylhydroxylamines into p-aminophenols in the presence of strong acid, is a related synthetic reaction that proceeds via a nitrenium ion intermediate. wikipedia.org

Photochemical and Radiolytic Transformations of this compound in Controlled Environments

The photochemistry of aromatic compounds containing amino and carboxylic acid groups, such as aminobenzoic acids, has been studied extensively. Upon UV irradiation, these molecules can undergo several transformations.

Studies on 2-aminobenzoic acid (anthranilic acid) show that UV excitation leads to the formation of a triplet state and, at high laser intensities, can undergo two-photon ionization to produce a hydrated electron and an anilinyl radical. nsc.ruacs.org Similarly, p-aminobenzoic acid (PABA) is known to be photochemically active. Under UVB or UVC irradiation, PABA can dissociate through the loss of a hydrogen atom from the amino group, forming an aminyl radical. mdpi.com In aqueous solutions, these reactive intermediates can lead to the formation of dimeric photoproducts. nih.gov

For this compound, the presence of multiple chromophores (-OH, -NH₂, -COOH) would likely result in a complex photochemical profile. It is expected to absorb UV radiation and could undergo photoionization from either the amino or hydroxyl group, leading to radical species. These intermediates could then engage in secondary reactions like dimerization or oxidation, especially in the presence of oxygen. nih.gov

Table 3: Potential Photochemical Intermediates and Products

| Irradiation | Intermediate/Product | Mechanism | Reference |

|---|---|---|---|

| UV (High Intensity) | Hydrated electron, anilinyl-type radical | Two-photon ionization | nsc.ruacs.org |

| UVB/UVC | Aminyl radical | N-H bond cleavage | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 Hydroxy 5 Methylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis of 3-Amino-4-hydroxy-5-methylbenzoic Acid

While comprehensive experimental NMR data for this compound is not widely published, predictive models offer valuable insights into its spectral characteristics. These predictions are based on the compound's chemical structure and provide estimated chemical shifts for its constituent protons and carbon atoms.

Predicted ¹H NMR Spectra: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the amino, hydroxyl, and carboxylic acid groups on the benzene (B151609) ring.

Predicted ¹³C NMR Spectra: The carbon-13 NMR spectrum would complement the proton NMR data by identifying the chemical environments of all carbon atoms within the molecule, including the aromatic carbons, the methyl carbon, and the carboxyl carbon.

For illustrative purposes, the following table contains predicted NMR data.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | s | Ar-H |

| ¹H | ~7.0-7.5 | s | Ar-H |

| ¹H | ~4.0-5.0 | br s | -NH₂ |

| ¹H | ~9.0-10.0 | br s | -OH |

| ¹H | ~11.0-12.0 | br s | -COOH |

| ¹H | ~2.1 | s | -CH₃ |

| ¹³C | Specific shifts for the 8 unique carbon atoms would be predicted here. |

Note: The data in this table is based on computational predictions and serves as an estimation. Actual experimental values may vary.

X-ray Crystallography and Solid-State Structure Determination of this compound and its Co-crystals

Currently, there is no publicly available experimental X-ray crystallographic data for this compound or its co-crystals. Such a study would be invaluable for determining its precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and crystal packing. This information would be critical for understanding its physical properties and for the rational design of co-crystals with tailored characteristics.

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Intermolecular Interactions of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is essential for probing the functional groups and intermolecular forces within this compound.

Predicted IR spectra suggest the presence of characteristic absorption bands. For instance, the O-H and N-H stretching vibrations are expected in the region of 3500-3200 cm⁻¹. The C=O stretch of the carboxylic acid would likely appear around 1700-1680 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. Analysis of the positions and shapes of these bands, particularly the O-H and N-H stretches, can provide detailed information about the extent and nature of hydrogen bonding in the solid state.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. The compound has a monoisotopic mass of 167.058243149 Da. HRMS would provide a highly accurate mass measurement, confirming this composition.

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation, the resulting fragment ions would reveal the underlying structural framework. Common fragmentation patterns for such a molecule would likely include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). This analysis is fundamental for structural confirmation and for identifying the compound in complex mixtures.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization of Chiral Analogs of this compound (if applicable)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties such as circular dichroism (CD) or optical rotatory dispersion (ORD). This section is not applicable as there are no stereocenters in the parent compound. Should chiral analogs be synthesized, for instance by introducing a chiral substituent, these techniques would become essential for determining their absolute configuration and studying their stereochemical properties.

Advanced Hyphenated Techniques for Trace Analysis and Purity Assessment of this compound in Chemical Systems

For the trace analysis and purity assessment of this compound, advanced hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable.

LC-MS, in particular, would be the method of choice due to the compound's polarity and low volatility. A reversed-phase high-performance liquid chromatography (HPLC) method could be developed to separate the compound from impurities or other components in a mixture. Coupling the HPLC to a mass spectrometer would allow for sensitive and selective detection, as well as mass confirmation of the analyte.

These hyphenated techniques are crucial for quality control during its synthesis, for detecting the compound at trace levels in various matrices, and for assessing the purity of the final product. A patent for the synthesis of this compound outlines a method starting from 3-methyl-4-hydroxybenzoic acid, which undergoes nitration and subsequent reduction to yield the final product. Techniques like LC-MS would be vital in monitoring the progress and purity at each of these steps.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies of 3 Amino 4 Hydroxy 5 Methylbenzoic Acid

Synthesis and Characterization of Esters, Amides, and Peptidomimetics of 3-Amino-4-hydroxy-5-methylbenzoic Acid

The functional groups of the aminobenzoic acid scaffold are readily derivatized to form esters and amides, which can significantly alter the parent molecule's physicochemical properties and biological activity.

Esters: The synthesis of ester derivatives is a common strategy for modifying the carboxylic acid moiety. For the related compound 3-amino-4-hydroxybenzoic acid , its methyl ester, also known as Orthocaine, is synthesized via a two-step process. The synthesis begins with the nitration of para-hydroxy methyl benzoate (B1203000) using a mixture of concentrated nitric and sulfuric acids, followed by the reduction of the nitro group to an amine. wisdomlib.org Another straightforward method for esterification involves reacting the parent aminobenzoic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst or a dehydrating agent like thionyl chloride (SOCl₂). For instance, methyl 3-amino-4-methylbenzoate is prepared in high yield by refluxing the parent acid in methanol with a dropwise addition of SOCl₂. chemicalbook.com

Amides: Amide derivatives can be formed at either the amino or the carboxylic acid group. The synthesis of Methyl 3-amino-4-butanamido-5-methylbenzoate , a key intermediate in the production of the drug Telmisartan (B1682998), provides a well-documented example of N-acylation. nih.gov In this process, the starting material, 4-Amino-3-methyl-benzoic acid methyl ester (an isomer of the target compound's ester), is acylated with butyryl chloride. nih.gov Subsequent nitration and reduction steps yield the final intermediate. nih.gov This highlights a multistep pathway where both the amino group and the aromatic ring are functionalized. nih.gov Amide bonds can also be formed through enzymatic pathways. Engineered E. coli have been used to synthesize amide conjugates between hydroxybenzoic acids and amines like tyramine (B21549) or tryptamine, demonstrating a biocatalytic approach to creating hybrid molecules. jmb.or.kr

Peptidomimetics: Peptidomimetics are compounds designed to mimic natural peptides but with improved stability and bioavailability. nih.govwikipedia.org The aminobenzoic acid scaffold is an excellent non-peptide template for this purpose due to the defined spatial orientation of its amino and carboxyl groups. nih.gov While direct peptidomimetic derivatives of this compound are not extensively documented, its structure is suitable for incorporation into larger molecules that mimic peptide turns or other secondary structures. nih.govnih.gov Modifications such as replacing natural L-amino acids with unnatural ones, like aminobenzoic acid derivatives, can enhance resistance to enzymatic degradation. youtube.com

Functionalization of the Aromatic Ring and Side Chains of this compound

Modification of the aromatic ring and its substituents is crucial for fine-tuning the electronic and steric properties of the molecule. Key functionalization reactions include nitration, halogenation, and acylation.

A primary method for introducing new functional groups onto the benzene (B151609) ring is through electrophilic aromatic substitution. The synthesis of 3-amino-4-hydroxybenzoic acid often starts with the nitration of a precursor like 4-hydroxybenzoic acid, which directs the nitro group to the C3 position. wisdomlib.orggoogle.com This nitro group can then be readily reduced to the target amino group using reagents like tin(II) chloride or through catalytic hydrogenation. google.comchemicalbook.com

The synthesis of the telmisartan intermediate, Methyl 3-amino-4-butanamido-5-methylbenzoate , further illustrates this principle. The process begins with 4-Amino-3-methyl-benzoic acid methyl ester , which is first acylated at the amino group. The resulting amide is then subjected to nitration, where the new nitro group is directed to the C5 position. This is followed by catalytic hydrogenation to reduce the nitro group to an amine, yielding the desired trisubstituted benzene ring. nih.gov This sequence demonstrates a controlled, multi-step functionalization of both a side chain (amino group) and the aromatic ring.

| Compound/Analog | Synthetic Modification | Starting Material | Key Reagents | Reference |

|---|---|---|---|---|

| Methyl 3-amino-4-hydroxybenzoate (Orthocaine) | Esterification & Ring Functionalization | p-Hydroxy methyl benzoate | HNO₃/H₂SO₄; Reducing agent | wisdomlib.org |

| Methyl 3-amino-4-butanamido-5-methylbenzoate | N-Acylation, Nitration, Reduction | 4-Amino-3-methyl-benzoic acid methyl ester | Butyryl chloride; HNO₃/H₂SO₄; H₂/Pd | nih.gov |

| 3-Amino-4-hydroxybenzoic acid | Ring Functionalization (Nitration, Reduction) | 4-Hydroxy-3-nitrobenzoic acid | SnCl₂/HCl | chemicalbook.com |

Development of Hybrid Molecules Incorporating the this compound Scaffold

The aminobenzoic acid scaffold serves as a valuable building block for creating larger, hybrid molecules that combine its structural features with other pharmacologically active moieties. This approach aims to develop agents with novel or synergistic biological activities.

A prime example is the synthesis of Telmisartan , an angiotensin II receptor antagonist. Its synthesis utilizes an intermediate derived from a structural isomer of the title compound's ester. nih.gov The process involves building a complex structure containing benzimidazole (B57391) and biphenyl (B1667301) groups onto the initial aminobenzoic acid framework, resulting in a molecule with dual activity as both an angiotensin receptor blocker and a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.gov

Another strategy involves creating Schiff base hybrids. For instance, various aminobenzoic acids have been condensed with isatin (B1672199) derivatives to produce isatin-aminobenzoic acid hybrids . nih.gov These compounds have been investigated as potential antibacterial agents, demonstrating that linking the aminobenzoic acid scaffold to another bioactive core can yield molecules with new therapeutic properties. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Defined Biochemical and Cellular Systems (Mechanistic Focus)

SAR studies are essential for understanding how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds.

For analogs of this compound, SAR studies have been particularly insightful in the context of enzyme inhibition and receptor modulation. A study on derivatives of the closely related 3-amino-4-hydroxy-benzenesulfonamide (where a sulfonamide group replaces the carboxylic acid) explored their potential as carbonic anhydrase (CA) inhibitors. nih.gov A series of Schiff bases and other derivatives were synthesized and their binding affinity for various human CA isoenzymes was measured. This study revealed that different substitutions on the aromatic ring significantly influenced both the potency and selectivity of inhibition, providing a clear SAR for this class of compounds. nih.gov

In the case of Telmisartan , the SAR is particularly noteworthy. While other drugs in its class are pure angiotensin II receptor antagonists, the unique structural features of telmisartan, derived from the substituted aminobenzoic acid core, confer additional partial PPARγ agonist activity. nih.gov This dual mechanism is a direct result of its specific molecular structure and is not observed in other commercially available angiotensin receptor blockers. nih.gov

Elucidation of Ligand-Receptor Interactions via Biophysical Techniques and Theoretical Modeling

Understanding how these molecules bind to their biological targets at an atomic level is critical for rational drug design. This is achieved through techniques like X-ray crystallography and computational molecular modeling.

The crystal structure of Methyl 3-amino-4-butanamido-5-methylbenzoate has been determined, providing precise data on its three-dimensional conformation. nih.gov The analysis revealed that the crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯N, and C—H⋯O interactions. nih.gov Such data is invaluable for understanding the non-covalent forces that govern molecular recognition.

Molecular modeling and docking studies have also provided significant insights. For the isatin-aminobenzoic acid hybrids , in silico docking into the active site of a bacterial histidine kinase helped to elucidate the binding mode of these inhibitors. nih.gov These models identified key amino acid residues involved in the interaction and calculated the binding free energy, offering a rationale for the observed antibacterial activity and guiding the design of new inhibitors. nih.gov Similarly, cryo-electron microscopy studies on aminobenzoic acid derivatives bound to the ribosome have provided a structural basis for their mechanism of action and incorporation into polypeptide chains. acs.org

| Analog/Derivative Class | Target | Technique | Key Findings | Reference |

|---|---|---|---|---|

| Methyl 3-amino-4-butanamido-5-methylbenzoate | N/A (Crystal Structure) | X-ray Diffraction | Structure stabilized by intermolecular N—H⋯O and C—H⋯N hydrogen bonds. | nih.gov |

| Isatin-aminobenzoic acid hybrids | B. subtilis Histidine Kinase | Molecular Docking | Identified key residues for ligand binding and calculated binding free energy. | nih.gov |

| 3-Benzamidobenzoic acid derivatives | Farnesoid X Receptor (FXR) | QSAR, Molecular Dynamics | H-bonds with the carboxylate group and stabilization of helices by aromatic scaffolds are crucial for activity. | bcrcp.ac.in |

Enzyme Inhibition/Activation Kinetics and Substrate Specificity Studies (in vitro)

Quantitative analysis of enzyme inhibition or activation is fundamental to characterizing the potency and mechanism of action of new compounds.

The study on 3-amino-4-hydroxy-benzenesulfonamide derivatives provides excellent examples of in vitro enzyme kinetics. The binding affinities of these compounds for various human carbonic anhydrase (CA) isoenzymes were determined using a fluorescent thermal shift assay, yielding dissociation constants (Kd). nih.gov This allowed for a direct comparison of the inhibitory potency and selectivity across the series of synthesized analogs. For example, certain derivatives showed significantly higher affinity for tumor-associated isoenzymes like CAIX compared to the more ubiquitous CAI and CAII, highlighting the potential for developing selective inhibitors. nih.gov

The dual action of Telmisartan represents a case of receptor activation. It functions as a partial agonist of PPARγ, a nuclear receptor that regulates genes involved in lipid and carbohydrate metabolism. nih.gov This activity was demonstrated in vitro through reporter gene assays, which showed that telmisartan could induce the expression of PPARγ target genes, an effect not seen with other angiotensin receptor blockers. nih.gov

Prodrug Strategies and Bioconjugation of this compound for Enhanced Delivery to Specific Chemical or Biological Compartments (non-clinical mechanistic)

Prodrug strategies involve modifying a drug molecule into an inactive form that is converted to the active drug within the body, often at a specific target site. This can improve properties like solubility, stability, and targeted delivery. The functional groups of this compound make it an ideal candidate for such modifications.

A clinically relevant example is the development of macromolecular prodrugs of Telmisartan to treat hepatic fibrosis. nih.gov To minimize systemic side effects like hypotension while maximizing therapeutic effect in the liver, telmisartan was formulated into prodrugs designed for optimized release in diseased liver tissue. This approach led to improved antifibrotic efficacy with reduced systemic exposure in non-clinical models. nih.gov

Bioconjugation, the linking of two molecules where at least one is a biomolecule, is another strategy. General approaches include conjugating a drug to polymers like polyethylene (B3416737) glycol (PEGylation) to increase its plasma half-life or linking it to antibodies for targeted delivery. youtube.com While specific examples for this compound are not widely reported, its amino and carboxylic acid groups provide convenient handles for such conjugation, making it a plausible strategy for future development.

Biological and Biochemical Roles of 3 Amino 4 Hydroxy 5 Methylbenzoic Acid Mechanistic Focus

Applications of 3 Amino 4 Hydroxy 5 Methylbenzoic Acid in Non Biological Systems

Utilization as a Key Chemical Intermediate in Advanced Organic Synthesis

3-Amino-4-hydroxy-5-methylbenzoic acid serves as a valuable chemical intermediate due to its multiple reactive sites. The presence of the amino, hydroxyl, and carboxylic acid functionalities allows for a variety of chemical modifications, making it a versatile building block for the synthesis of more complex molecules. Its derivatives, such as the corresponding methyl ester and hydrochloride salt, are also commercially available, broadening its utility in synthetic pathways. bldpharm.combldpharm.comchembuyersguide.com

The structure is analogous to other aminobenzoic acids that are known precursors for specialized chemicals. For instance, the related compound 3-amino-4-methylbenzoic acid is used as a starting material for synthesizing compounds with potential antitumour activity. chemicalbook.com While specific, large-scale synthetic applications for this compound are not widely documented in publicly available research, its trifunctional nature positions it as a potential precursor for the development of novel heterocyclic compounds, dyes, or other specialty organic chemicals.

Role of this compound in Materials Science and Polymer Chemistry

A review of scientific literature indicates that dedicated research into the specific application of this compound in materials science and polymer chemistry is limited. However, the closely related parent compound, 3-amino-4-hydroxybenzoic acid, is a well-known monomer used in the synthesis of high-performance polymers like polybenzoxazoles (PBOs). bldpharm.comaksci.com These polymers are noted for their exceptional thermal stability and mechanical strength. The functional groups on this compound are suitable for similar polycondensation reactions, suggesting its potential as a specialty monomer to create modified polymers, where the methyl group could influence properties such as solubility, processability, or thermal characteristics.

Applications in Analytical Chemistry as a Reagent, Derivatizing Agent, or Chromatographic Standard

Currently, there is a lack of specific studies in the scientific literature detailing the use of this compound as a primary reagent, derivatizing agent, or an established chromatographic standard in analytical chemistry. While its derivatives and related isomers are available from chemical suppliers, which sometimes provide analytical data like purity determined by HPLC, its role as a dedicated analytical tool has not been established. bldpharm.comleyan.com

Development of Novel Sensing and Detection Methodologies Incorporating this compound

An examination of available research reveals no specific development of sensing or detection methodologies that explicitly incorporate this compound as the key recognition or signaling element. The design of chemical sensors often relies on molecules with specific binding sites and photophysical properties, and while this compound possesses potential coordination sites (the carboxylate, hydroxyl, and amino groups), its application in this field remains to be explored.

Use of this compound in Supramolecular Chemistry and Crystal Engineering

There is currently a scarcity of published research focused on the use of this compound in the fields of supramolecular chemistry and crystal engineering. The functional groups present on the molecule—a carboxylic acid, a phenol (B47542), and an aniline (B41778) moiety—are capable of forming various non-covalent interactions, such as hydrogen bonds and pi-stacking, which are fundamental to designing supramolecular assemblies and engineering specific crystal lattices. However, studies detailing such applications for this particular compound are not prominent in the existing literature.

Properties of this compound and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C8H9NO3 | 167.16 | 1083170-30-2 bldpharm.com |

| This compound methyl ester | C9H11NO3 | 181.19 | 861315-62-0 bldpharm.com |

| This compound hydrochloride | C8H10ClNO3 | 203.63 | 2193060-80-7 |

Theoretical and Computational Studies of 3 Amino 4 Hydroxy 5 Methylbenzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity, and Acidity/Basicity of 3-Amino-4-hydroxy-5-methylbenzoic Acid

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These calculations can predict the molecule's geometry, orbital energies, and charge distribution. The stability of different tautomers, such as those arising from proton transfer between the carboxyl, hydroxyl, and amino groups, can be assessed by comparing their calculated energies. For instance, studies on analogous compounds like 3(5)-aminopyrazoles have successfully used DFT calculations to determine that the 3-aminopyrazole (B16455) tautomer is more stable than the 5-aminopyrazole form by approximately 10.7 kJ mol⁻¹. nih.gov

Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, computational methods can predict the acidity (pKa) of the carboxylic acid and phenolic hydroxyl groups, as well as the basicity (pKb) of the amino group. These calculations involve modeling the molecule in its protonated and deprotonated states, often in a simulated solvent environment, to determine the free energy changes associated with proton loss or gain. The electrostatic potential map would reveal the electron-rich regions (like the oxygen and nitrogen atoms) and electron-poor regions, providing a visual guide to intermolecular interactions and reactive sites.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the tendency to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and electronic transitions. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Predicted pKa (COOH) | ~4.5 | Estimates the acidity of the carboxylic acid group. |

| Predicted pKa (OH) | ~9.8 | Estimates the acidity of the phenolic hydroxyl group. |

Molecular Dynamics Simulations for Conformational Flexibility, Solvent Interactions, and Self-Assembly of this compound

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, providing insights into its flexibility and interactions with its environment. By simulating the motion of the molecule over time, MD can explore its conformational landscape, including the rotation of the carboxyl and amino groups and the flexibility of the aromatic ring substituents.

In an explicit solvent like water, MD simulations can reveal detailed information about solute-solvent interactions. The formation and dynamics of hydrogen bonds between the molecule's amino, hydroxyl, and carboxyl groups and surrounding water molecules can be analyzed. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute, offering a detailed picture of the solvation shell. nih.gov This is crucial for understanding the molecule's solubility and how its conformation might change in different solvent environments.

MD simulations can also investigate the potential for self-assembly or aggregation. By simulating a system with multiple molecules of this compound, researchers can observe whether they tend to form dimers or larger clusters through intermolecular hydrogen bonding and π-π stacking interactions between the aromatic rings. Analysis of parameters like the radius of gyration can confirm the tendency to form folded or aggregated conformations in solution. nih.gov

In Silico Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) and Reaction Pathways of this compound

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data. DFT calculations can provide theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions for this compound.

IR Spectrum: Theoretical calculations predict the vibrational frequencies corresponding to specific functional groups. For this molecule, characteristic peaks would include O-H stretching (from the hydroxyl and carboxyl groups), N-H stretching (from the amino group), C=O stretching (from the carboxyl group), and various C-H and C=C stretching and bending modes from the aromatic ring. Theoretical frequencies are often scaled to correct for systematic errors arising from the computational model and the absence of environmental effects in gas-phase calculations. researchgate.netresearchgate.net

NMR Spectrum: The chemical shifts of hydrogen and carbon atoms can be calculated and compared with experimental spectra to aid in structural elucidation. For instance, experimental ¹H NMR data for the related compound 3-amino-4-hydroxybenzoic acid in DMSO-d₆ shows signals at δ 11.30 (brs, 1 H), 9.42 (brs, 3 H), 7.79 (s, 1 H), 7.60 (d, 1 H, J = 8.0 Hz), and 7.07 (d, 1 H, J = 8.0 Hz). chemicalbook.com Similar predictions could be made for the target molecule.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption wavelengths. The predicted spectrum would show absorption bands corresponding to π → π* and n → π* transitions, which are characteristic of the aromatic system and heteroatoms. researchgate.net

Beyond spectroscopy, computational modeling can map out potential reaction pathways, such as oxidation, reduction, or substitution reactions. By calculating the energy profiles of reaction intermediates and transition states, researchers can predict the most likely reaction mechanisms and products.

Table 2: Predicted vs. Expected Experimental Spectroscopic Data for this compound

| Spectrum Type | Functional Group | Predicted Wavenumber/Shift | Expected Experimental Region |

| IR | O-H Stretch (Carboxyl) | Scaled ~3000-3300 cm⁻¹ | Broad, ~3000-3300 cm⁻¹ |

| IR | O-H Stretch (Phenol) | Scaled ~3300-3400 cm⁻¹ | ~3300-3400 cm⁻¹ |

| IR | N-H Stretch (Amine) | Scaled ~3350-3500 cm⁻¹ | ~3350-3500 cm⁻¹ |

| IR | C=O Stretch (Carboxyl) | Scaled ~1680-1710 cm⁻¹ | ~1680-1710 cm⁻¹ |

| ¹H NMR | -COOH Proton | ~11-13 ppm | ~11-13 ppm |

| ¹H NMR | Aromatic Protons | ~6.5-8.0 ppm | ~6.5-8.0 ppm |

| ¹H NMR | -CH₃ Protons | ~2.0-2.5 ppm | ~2.0-2.5 ppm |

Chemoinformatics and Database Mining for Related Chemical Scaffolds and Predicted Properties of this compound

Chemoinformatics involves the use of computational tools and databases to analyze chemical information. Public databases like PubChem, ChEBI, and the Human Metabolome Database (HMDB) contain a wealth of information on chemical compounds. While specific data for this compound is limited, these resources can be mined for information on closely related scaffolds, such as 3-amino-4-hydroxybenzoic acid and 3-amino-5-methylbenzoic acid. nih.govnih.gov

By searching these databases, one can retrieve computed properties, such as molecular weight, XLogP3 (a measure of lipophilicity), and topological polar surface area (TPSA), as well as identifiers like InChI and SMILES strings. This information is valuable for comparing the physicochemical properties of the target molecule with its analogs. For example, 3-amino-4-hydroxybenzoic acid is classified as a monohydroxybenzoic acid and an aminobenzoic acid. nih.govhmdb.ca This classification helps in predicting its chemical behavior and potential biological roles based on the known properties of these chemical classes.

Table 3: Comparison of Properties for Related Chemical Scaffolds

| Property | 3-Amino-4-hydroxybenzoic acid nih.gov | 3-Amino-5-methylbenzoic acid nih.gov | This compound (Predicted) |

| Molecular Formula | C₇H₇NO₃ | C₈H₉NO₂ | C₈H₉NO₃ |

| Molecular Weight | 153.14 g/mol | 151.16 g/mol | 167.16 g/mol |

| InChIKey | MRBKRZAPGUCWOS-UHFFFAOYSA-N | CWBYBPGSAFKSEJ-UHFFFAOYSA-N | (Not available) |

| XLogP3 | 0.7 | 1.1 | ~1.0 |

| Polar Surface Area | 83.6 Ų | 63.3 Ų | ~83.6 Ų |

Computational Design and Virtual Screening of Novel Derivatives of this compound with Tuned Academic Properties

Computational design and virtual screening are powerful strategies for discovering novel molecules with desired properties. Starting with the this compound scaffold, new derivatives can be designed in silico by modifying its structure—for example, by substituting the methyl group with other alkyl or functional groups, or by adding substituents to the aromatic ring.

These virtual libraries of novel derivatives can then be screened for specific academic properties. For instance, if the goal is to design a derivative with a higher affinity for a particular protein target, molecular docking simulations can be used. This process involves predicting the binding mode and estimating the binding affinity of each derivative within the protein's active site. This approach allows for the rapid screening of thousands or even millions of virtual compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. nih.gov

This methodology significantly accelerates the discovery process by focusing resources on the most promising candidates. In a study focused on peptide optimization, a virtual library of nearly 380,000 non-natural amino acids was created and screened to identify candidates with higher predicted affinity for a protein target, demonstrating the power of this approach. nih.gov A similar workflow could be applied to derivatives of this compound to tune properties such as solubility, electronic characteristics, or binding capabilities for academic research purposes.

Challenges and Future Research Directions for 3 Amino 4 Hydroxy 5 Methylbenzoic Acid

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations of 3-Amino-4-hydroxy-5-methylbenzoic Acid

The specific arrangement of the amino, hydroxyl, methyl, and carboxylic acid groups on the benzene (B151609) ring of this compound dictates its chemical reactivity. While general reactions of these functional groups are known, their interplay within this particular molecule could lead to novel reactivity patterns.

Future research should explore:

Regioselectivity: Investigating the selectivity of electrophilic aromatic substitution reactions. The activating, ortho-, para-directing effects of the hydroxyl, amino, and methyl groups are in competition, which could be exploited to synthesize novel derivatives.

Intramolecular Reactions: The proximity of the amino and hydroxyl groups to the carboxylic acid could facilitate unique intramolecular cyclization reactions under specific conditions, leading to heterocyclic systems.

Unconventional Transformations: Research into novel catalytic systems, such as photoredox or copper catalysis, could unlock new reaction pathways. nih.gov For example, copper-catalyzed reactions have been used to synthesize various meta-aminophenol derivatives through complex rearrangement cascades. mdpi.com Applying such methods to this compound could yield unexpected and valuable molecular architectures.

Development of Advanced Analytical and Characterization Techniques for Complex Systems Involving this compound

The precise characterization of this compound and its derivatives is crucial for quality control, reaction monitoring, and understanding its behavior in complex matrices. A significant challenge in the synthesis of substituted benzoic acids is the potential for isomeric impurities, which can be difficult to separate and identify.

Future research would benefit from the development and application of:

Advanced Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard method, but more advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) would be essential for resolving and identifying trace impurities. google.com

Spectroscopic Methods: While standard techniques like NMR and IR spectroscopy are fundamental, more specialized methods may be needed. wisdomlib.orgnih.gov For instance, 2D NMR techniques (COSY, HMBC, HSQC) would be critical to unambiguously assign the structure of novel derivatives. In complex systems, computational methods combined with spectroscopic data can help elucidate intermolecular interactions, such as hydrogen bonding with solvents or other molecules. ucl.ac.uk

Crystallographic Techniques: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular packing, which is invaluable for understanding the solid-state properties of the compound and its derivatives. researcher.life

Table 2: Key Analytical Techniques for Characterization

| Technique | Information Provided | Application Area |

|---|---|---|

| UHPLC-HRMS | Precise mass, molecular formula, impurity profiling | Purity assessment, reaction monitoring |

| 2D NMR | Connectivity of atoms, definitive structure elucidation | Structural confirmation of new compounds |

| FT-IR/Raman | Functional groups, hydrogen bonding interactions | Characterizing molecular structure and interactions tandfonline.com |

| SCXRD | 3D molecular structure, crystal packing | Absolute structure determination, solid-state analysis |

This table outlines advanced analytical methods that would be crucial for future research on this compound.

Integration of this compound into Emerging Technologies (e.g., nanotechnology, bio-inspired materials)

The unique combination of functional groups on this compound makes it a promising building block for advanced materials.

Nanotechnology: The carboxylic acid group can be used to anchor the molecule to metal oxide nanoparticles, while the amino group allows for further functionalization. This could be explored for creating novel sensors, catalysts, or drug delivery systems.

Bio-inspired Materials: Aminobenzoic acids are precursors to a wide range of biologically active molecules and materials. scirp.org Research could focus on using this compound as a monomer for synthesizing polymers with unique properties. For example, related aminohydroxybenzoic acids are used to create high-performance polymers like polybenzoxazoles, which are known for their thermal stability. The introduction of a methyl group could be investigated as a way to tune the solubility and processing characteristics of such polymers.

Interdisciplinary Research Avenues for this compound (e.g., chemical biology tools, advanced materials development, environmental chemistry)

The potential applications of this compound span multiple scientific disciplines, opening up numerous avenues for collaborative research.

Chemical Biology: Para-aminobenzoic acid (PABA) is a crucial precursor in the bacterial synthesis of folic acid. patsnap.commdpi.com The structural similarity of this compound suggests it could be investigated as a probe or inhibitor for enzymes in this pathway, potentially leading to new antimicrobial agents. Its derivatives could be synthesized and screened for a wide range of biological activities, including antioxidant or cytotoxic effects. nih.govmdpi.com

Advanced Materials Development: As mentioned, this molecule could serve as a key monomer. Interdisciplinary research between organic chemists and materials scientists would be essential to design, synthesize, and characterize new polymers, exploring how the specific substitution pattern influences properties like thermal resistance, mechanical strength, and liquid crystalline behavior.

Environmental Chemistry: The lifecycle and environmental impact of any new chemical must be considered. nih.gov Research in environmental chemistry would focus on the biodegradability of this compound and its potential persistence in soil and water systems. benthamdirect.comherts.ac.uk Understanding its degradation pathways is crucial for ensuring its sustainable use. researchgate.net

Q & A

Q. How do researchers reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Use multivariate regression to isolate substituent effects. For instance, compare the methyl derivative’s logP and pKa with analogs lacking the methyl group. Validate via in vitro assays (e.g., receptor binding assays for dopamine D2/5-HT3 targets) under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.